molecular formula C9H9NO4 B14136321 2-[(Hydroxymethyl)carbamoyl]benzoic acid CAS No. 65180-94-1

2-[(Hydroxymethyl)carbamoyl]benzoic acid

Cat. No.: B14136321
CAS No.: 65180-94-1
M. Wt: 195.17 g/mol
InChI Key: SAQWDZHRYAPCHZ-UHFFFAOYSA-N
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Description

2-[(Hydroxymethyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxymethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hydroxymethyl)carbamoyl]benzoic acid typically involves the reaction of 2-aminomethylbenzoic acid with formaldehyde and a suitable oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: Common solvents include water or alcohols.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Hydroxymethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: The major product is 2-[(Carboxymethyl)carbamoyl]benzoic acid.

    Reduction: The major product is 2-[(Aminomethyl)carbamoyl]benzoic acid.

    Substitution: The products depend on the substituent introduced, such as 2-[(Alkoxymethyl)carbamoyl]benzoic acid.

Scientific Research Applications

2-[(Hydroxymethyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-[(Hydroxymethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethylcarbamoyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylbenzoic acid: Similar structure but lacks the carbamoyl group.

    2-Carboxybenzyl alcohol: Similar structure but lacks the carbamoyl group.

    2-[(Aminomethyl)carbamoyl]benzoic acid: Similar structure but with an amine group instead of a hydroxymethyl group.

Uniqueness

2-[(Hydroxymethyl)carbamoyl]benzoic acid is unique due to the presence of both the hydroxymethyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

65180-94-1

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(hydroxymethylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14)

InChI Key

SAQWDZHRYAPCHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCO)C(=O)O

Origin of Product

United States

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